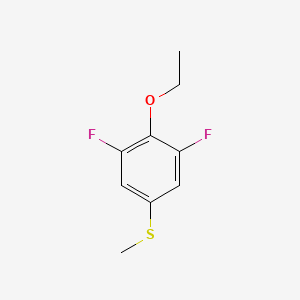

3,5-Difluoro-4-ethoxyphenyl methyl sulfide

CAS No.:

Cat. No.: VC13541978

Molecular Formula: C9H10F2OS

Molecular Weight: 204.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10F2OS |

|---|---|

| Molecular Weight | 204.24 g/mol |

| IUPAC Name | 2-ethoxy-1,3-difluoro-5-methylsulfanylbenzene |

| Standard InChI | InChI=1S/C9H10F2OS/c1-3-12-9-7(10)4-6(13-2)5-8(9)11/h4-5H,3H2,1-2H3 |

| Standard InChI Key | FXOLCNBQYRQLKG-UHFFFAOYSA-N |

| SMILES | CCOC1=C(C=C(C=C1F)SC)F |

| Canonical SMILES | CCOC1=C(C=C(C=C1F)SC)F |

Introduction

3,5-Difluoro-4-ethoxyphenyl methyl sulfide is an organic compound with a unique molecular structure. It consists of a phenyl ring substituted with two fluorine atoms at the 3rd and 5th positions, an ethoxy group at the 4th position, and a methyl sulfide functional group attached to the ring. The molecular formula of this compound is C9H10F2OS, and it has a molecular weight of 206.24 g/mol.

The fluorine atoms in the structure are known to enhance chemical stability and biological activity, making this compound significant in various fields of research and application.

Structural Features

The molecular structure of 3,5-Difluoro-4-ethoxyphenyl methyl sulfide can be summarized as follows:

| Feature | Details |

|---|---|

| Phenyl Ring | Central aromatic ring with substitutions |

| Fluorine Substitution | Fluorine atoms at positions 3 and 5 |

| Ethoxy Group | Attached at position 4 |

| Methyl Sulfide Group | Directly bonded to the phenyl ring |

These structural elements contribute to its distinct physical and chemical properties.

Synthesis Methods

The synthesis of 3,5-Difluoro-4-ethoxyphenyl methyl sulfide involves several pathways, typically focusing on electrophilic aromatic substitution or nucleophilic substitution reactions. Key methods include:

-

Halogenation Reactions:

-

Introduction of fluorine atoms onto an aromatic ring using fluorinating agents.

-

-

Etherification:

-

Formation of the ethoxy group through a reaction between phenols and ethyl halides under basic conditions.

-

-

Thioether Formation:

-

Addition of a methyl sulfide group using thiol derivatives and alkylating agents.

-

These methods demonstrate its accessibility for laboratory-scale synthesis and industrial applications.

Applications

3,5-Difluoro-4-ethoxyphenyl methyl sulfide holds potential across various domains due to its unique chemical properties:

-

Organic Synthesis:

-

Acts as an intermediate for synthesizing more complex molecules.

-

Useful in designing fluorinated compounds with enhanced stability.

-

-

Pharmaceutical Research:

-

Studies on similar compounds indicate potential interactions with enzymes or receptors, which could lead to therapeutic applications or toxicity assessments.

-

-

Material Science:

-

Fluorinated compounds like this often exhibit desirable properties such as thermal stability and hydrophobicity, making them useful in coatings or specialized materials.

-

Comparative Analysis with Similar Compounds

To highlight the uniqueness of 3,5-Difluoro-4-ethoxyphenyl methyl sulfide, a comparison with structurally related compounds is provided below:

| Compound Name | Key Features |

|---|---|

| 3-Fluoro-4-methoxyphenyl methyl sulfide | Contains a methoxy group; used in organic synthesis |

| 3,4-Difluoro-5-methoxyphenyl methyl sulfide | Similar fluorination pattern; potential biological activity |

| 3,5-Difluoro-4-n-pentoxyphenyl methyl sulfide | Longer alkyl chain; different solubility characteristics |

| 3-Fluoro-4-n-hexyloxyphenyl methyl sulfide | Hexyl ether substitution; distinct applications |

The specific combination of fluorine atoms and functional groups in 3,5-Difluoro-4-ethoxyphenyl methyl sulfide imparts unique reactivity and biological properties compared to these analogs.

Potential Research Directions

-

Biological Activity Studies:

-

Investigate interactions with biological macromolecules such as enzymes or receptors.

-

Explore therapeutic potential or toxicity profiles.

-

-

Chemical Reactivity:

-

Study its behavior in various chemical environments to identify new synthetic applications.

-

-

Material Applications:

-

Evaluate its use in creating advanced materials due to its fluorinated nature.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume